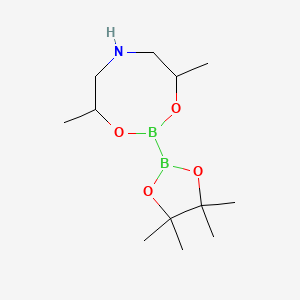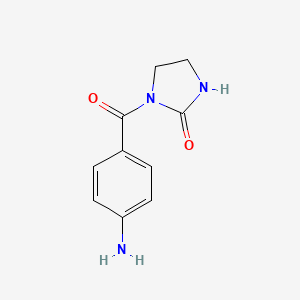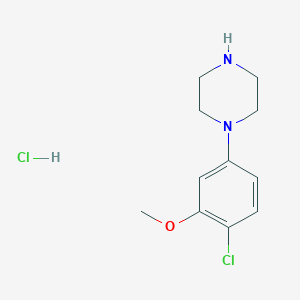
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
概要
説明
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride (4C3MPHCl) is a synthetic compound with a wide range of applications in the scientific community. It has been found to be useful in many areas of research, including organic synthesis, biochemical processes, and pharmacology.
科学的研究の応用
1. Alpha-adrenoceptor Affinity and Antagonistic Properties
A study by Marona et al. (2011) explored various 1,4-substituted piperazine derivatives, assessing their affinity toward alpha 1- and alpha 2-adrenoceptors. Some compounds in this series showed strong alpha 1-antagonistic properties, indicating potential applications in cardiovascular or neurological disorders.
2. Antidepressant-like Activity
Waszkielewicz et al. (2015) synthesized N-(2-methoxyphenyl)piperazine derivatives, evaluating their affinity toward serotonergic receptors and potential antidepressant-like activity. They observed significant activity towards 5-HT1A and 5-HT7 receptors, indicating potential use in mental health treatment.
3. Anticonvulsant Activity
Aytemir et al. (2010) investigated new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine derivatives, for potential anticonvulsant properties (Aytemir, Septioğlu, & Çalış, 2010). The study found that some compounds were effective in seizure tests, suggesting applications in epilepsy management.
4. Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which showed promising antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This indicates potential use in developing new antimicrobial agents.
5. Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding that several compounds exhibited strong antiarrhythmic and antihypertensive activities (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002). These findings suggest possible applications in cardiovascular disease treatment.
作用機序
Target of Action
The primary targets of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride are the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its euphoric and stimulant properties .
Mode of Action
This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means that the compound can both enhance the activity of serotonin and dopamine (serotonergic properties) and block or inhibit their activity (dopamine antagonistic properties). This dual action can lead to changes in neurotransmitter levels and activity in the brain, which can result in altered mood, perception, and behavior .
Biochemical Pathways
It is known that the compound can influence theserotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and appetite. Changes in these pathways can have downstream effects on these processes .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism may involve the liver and cytochrome P450 enzymes , and it may be excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine . These effects could include changes in neuronal firing rates, alterations in neurotransmitter release and reuptake, and modifications of receptor sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
将来の方向性
1-(3-Chlorophenyl)piperazine hydrochloride has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS. It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .
生化学分析
Biochemical Properties
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonergic and dopamine antagonistic properties, similar to 3,4-methylenedioxymethamphetamine . These interactions suggest that this compound may influence neurotransmitter pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate key enzymes involved in cholesterol and lipid biosynthesis . This indicates that this compound may play a role in metabolic regulation and energy homeostasis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is assumed to have a mixed mechanism of action, involving serotonergic and dopamine antagonistic properties . These interactions suggest that this compound may modulate neurotransmitter activity and influence various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound may lead to alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, it has been observed that high doses of piperazine derivatives can cause hepatotoxicity and other adverse effects . Therefore, careful consideration of dosage is crucial when using this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism has been described in studies, indicating its potential impact on metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Studies have shown that piperazine derivatives can be transported across cell membranes and distributed within various tissues . These interactions are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQTKJILBNVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



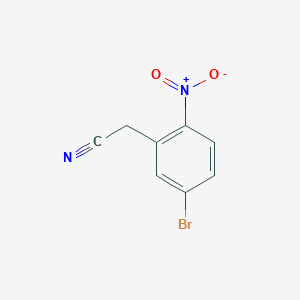
![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)
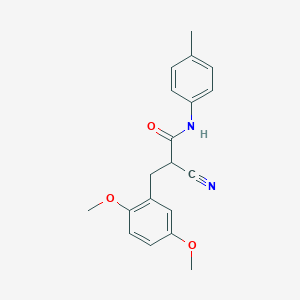


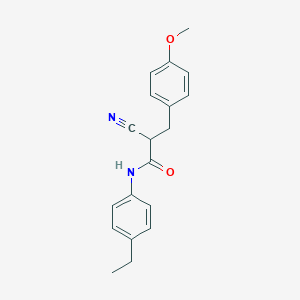

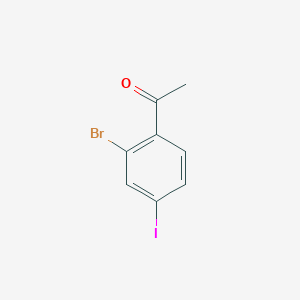
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

